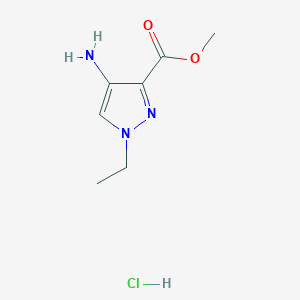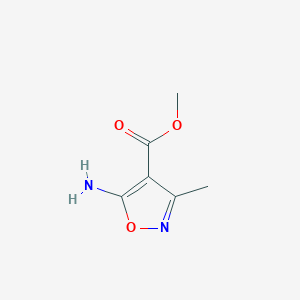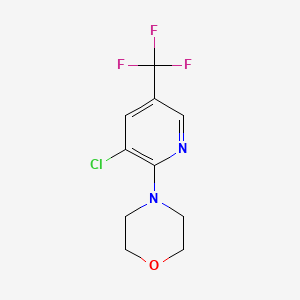
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine
Vue d'ensemble
Description
“4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine” is a chemical compound that has been studied for its potential applications in various fields. It is known to be a potent inhibitor of bacterial phosphopantetheinyl transferase, a post-translational modification essential to bacterial cell viability and virulence .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The optimal structure of the pyridine group was found to be 5-CF3 . The synthesis generally involves the use of different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of “4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine” is characterized by the presence of a pyridine ring, which is a nitrogen-containing heterocycle . The trifluoromethyl group (CF3) and the chlorine atom (Cl) are attached to the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine” are influenced by the presence of the trifluoromethyl group and the pyridine ring .Applications De Recherche Scientifique
Catalytic Applications
The compound is utilized in Suzuki–Miyaura and Sonogashira cross-coupling reactions, as evidenced by the use of PEPPSI-SONO-SP2, a pyridine containing Pd–N-heterocyclic carbene complex, in these reactions. This catalyst showed significant performance and recyclability (Reddy, Reddy, & Reddy, 2016).
Biological Activity and Synthesis
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine derivatives have been explored for their potential biological activities. For instance, derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine have shown inhibition of tumor necrosis factor alpha and nitric oxide, indicating their importance in medicinal chemistry (Lei, Wang, Xiong, & Lan, 2017). Additionally, the synthesis and antimicrobial activities of new morpholine derivatives containing an azole nucleus have been investigated, revealing some compounds with promising antibacterial and antifungal activities (Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, & Sökmen, 2012).
Synthetic Methods and Mechanisms
Studies have also focused on the synthesis and reaction mechanisms involving morpholine derivatives. For example, the synthesis of condensed pyridin-2(1H)-one and pyrimidine derivatives through the reaction of N-chloroacetyl derivatives with morpholine was investigated, highlighting various synthetic pathways (Soliman, Khodairy, & Ahmed, 2003). Additionally, the synthesis, reactions, and antimicrobial activity of novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles were explored, further demonstrating the diverse synthetic applications of morpholine derivatives (Zaki, El-Dean, Radwan, & Ammar, 2020).
Safety And Hazards
As with any chemical compound, safety precautions should be taken when handling “4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine”. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
Propriétés
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-8-5-7(10(12,13)14)6-15-9(8)16-1-3-17-4-2-16/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXBRHIWNDBNPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1419547.png)
![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)
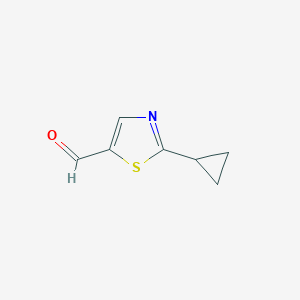
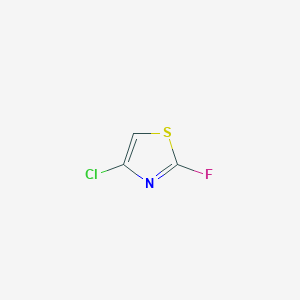
![Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-](/img/structure/B1419551.png)
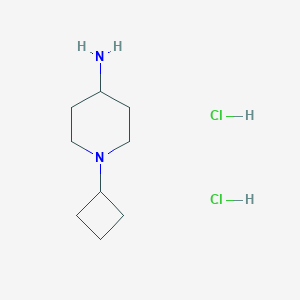
![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)
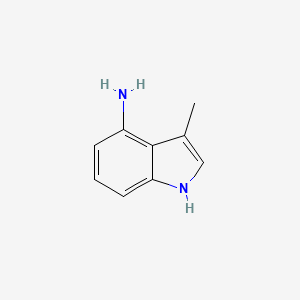
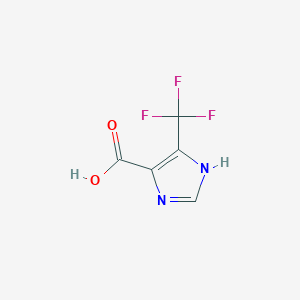
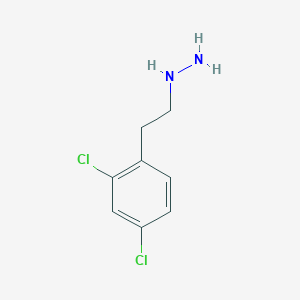
![2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid](/img/structure/B1419562.png)
